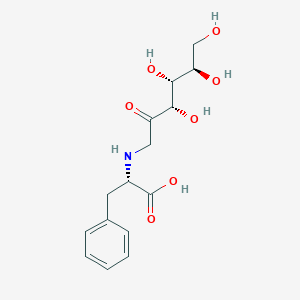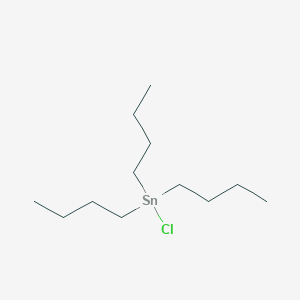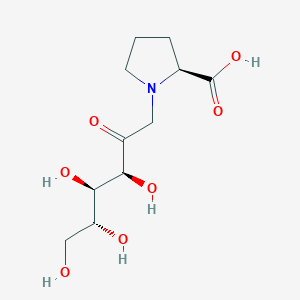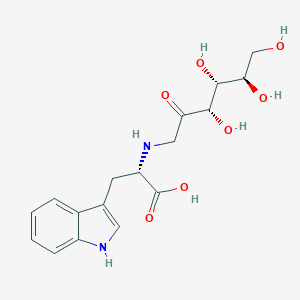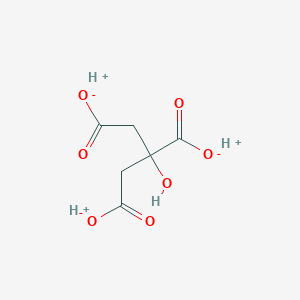
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
概要
説明
Hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as citrate, is a ubiquitous molecule found in all living organisms. It plays a crucial role in various biological processes, including energy metabolism, DNA synthesis, and the regulation of acid-base balance. Citrate has also been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and osteoporosis.
作用機序
The mechanism of action of Hydron;2-hydroxypropane-1,2,3-tricarboxylate varies depending on the specific application. In cancer cells, Hydron;2-hydroxypropane-1,2,3-tricarboxylate inhibits the activity of enzymes involved in the tricarboxylic acid cycle, leading to a disruption of energy metabolism and cell death. In diabetes, Hydron;2-hydroxypropane-1,2,3-tricarboxylate improves insulin sensitivity and glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway. In osteoporosis, Hydron;2-hydroxypropane-1,2,3-tricarboxylate improves bone density by inhibiting the activity of osteoclasts, which are cells that break down bone tissue.
生化学的および生理学的効果
Citrate has a variety of biochemical and physiological effects in the body. Citrate is involved in energy metabolism, where it plays a crucial role in the tricarboxylic acid cycle, which generates energy from glucose. Citrate is also involved in the regulation of acid-base balance, where it acts as a buffer to maintain the pH of the blood within a narrow range. Additionally, Hydron;2-hydroxypropane-1,2,3-tricarboxylate is involved in the synthesis of DNA and other important biomolecules.
実験室実験の利点と制限
Citrate has several advantages for use in lab experiments. It is a widely available and inexpensive molecule, making it easy to obtain and use in experiments. Additionally, Hydron;2-hydroxypropane-1,2,3-tricarboxylate has a variety of potential therapeutic applications, making it a versatile molecule for research. However, Hydron;2-hydroxypropane-1,2,3-tricarboxylate also has some limitations for lab experiments. It can be difficult to work with due to its high solubility in water, which can make it challenging to isolate and purify. Additionally, Hydron;2-hydroxypropane-1,2,3-tricarboxylate can interfere with the activity of enzymes and other molecules in some experiments, which can lead to misleading results.
将来の方向性
There are several future directions for research on Hydron;2-hydroxypropane-1,2,3-tricarboxylate. One area of research is the development of new therapeutic applications for Hydron;2-hydroxypropane-1,2,3-tricarboxylate in various diseases. For example, Hydron;2-hydroxypropane-1,2,3-tricarboxylate has been shown to have potential applications in the treatment of Alzheimer's disease, where it may improve cognitive function by reducing inflammation in the brain. Another area of research is the development of new methods for synthesizing and isolating Hydron;2-hydroxypropane-1,2,3-tricarboxylate, which could improve its availability and purity for use in experiments. Finally, further research is needed to understand the mechanisms of action of Hydron;2-hydroxypropane-1,2,3-tricarboxylate in various applications, which could lead to the development of more effective therapies.
科学的研究の応用
Citrate has been extensively studied for its potential therapeutic applications in various diseases. For example, Hydron;2-hydroxypropane-1,2,3-tricarboxylate has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism. Citrate has also been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. Additionally, Hydron;2-hydroxypropane-1,2,3-tricarboxylate has been shown to prevent bone loss and improve bone density in patients with osteoporosis.
特性
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
| Record name | Citric acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
592.0 mg/mL | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
CAS RN |
77-92-9 | |
| Record name | Citric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



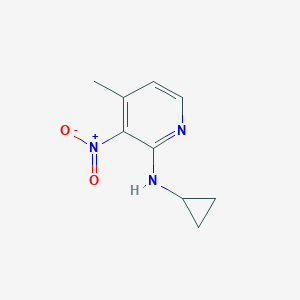
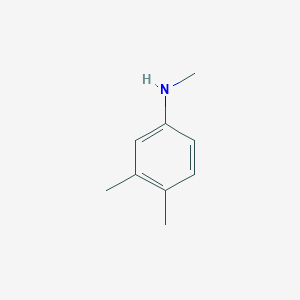
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)



![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
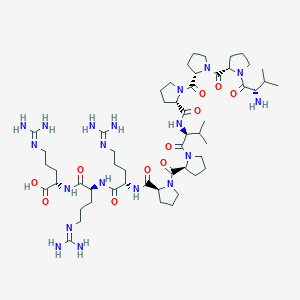
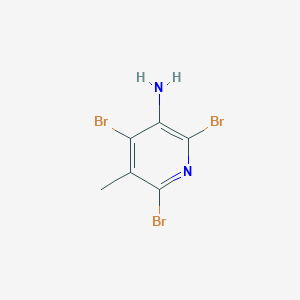
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
